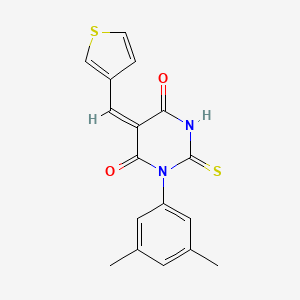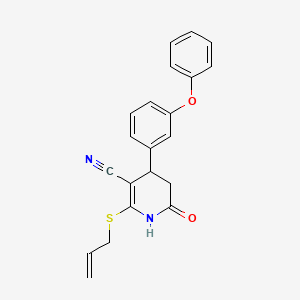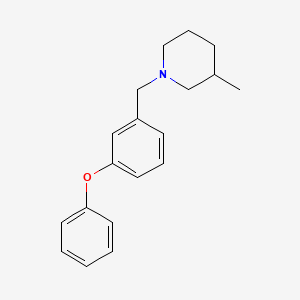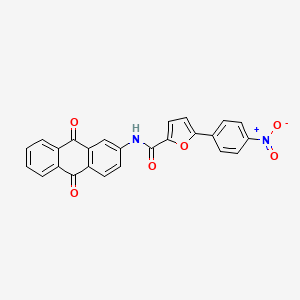
N-methyl-N-(2-methyl-2-propen-1-yl)-2-(1-piperidinyl)-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methyl-2-propen-1-yl)-2-(1-piperidinyl)-2-indanecarboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
N-methyl-N-(2-methyl-2-propen-1-yl)-2-(1-piperidinyl)-2-indanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to an increase in the activation of cannabinoid receptors. This results in a decrease in pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. Additionally, this compound has been found to decrease the levels of prostaglandins, which are responsible for inflammation. This compound has also been found to have neuroprotective effects, as it can protect against the damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-N-(2-methyl-2-propen-1-yl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments is that it is a selective inhibitor of FAAH and does not affect other enzymes or receptors in the body. Additionally, this compound has been found to have a good safety profile and is well-tolerated in humans. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize and purify. Additionally, the effects of this compound may vary depending on the species and strain of the animal being studied.
Orientations Futures
There are several future directions for the study of N-methyl-N-(2-methyl-2-propen-1-yl)-2-(1-piperidinyl)-2-indanecarboxamide. One area of research is the development of more potent and selective FAAH inhibitors that can be used in the treatment of various diseases and disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be explored further.
Conclusion:
In conclusion, this compound is a compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It is a selective inhibitor of FAAH and has been found to have potential uses in the treatment of pain, anxiety, depression, inflammation, and neurodegenerative diseases. While there are limitations to using this compound in lab experiments, further research is needed to explore its potential therapeutic applications and to develop more potent and selective FAAH inhibitors.
Méthodes De Synthèse
N-methyl-N-(2-methyl-2-propen-1-yl)-2-(1-piperidinyl)-2-indanecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-2-propen-1-ol with N-methylindan-2-carboxylic acid, followed by the addition of piperidine and the subsequent reduction of the resulting imine. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-methyl-N-(2-methyl-2-propen-1-yl)-2-(1-piperidinyl)-2-indanecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases and disorders. It has been studied extensively for its potential use in the treatment of pain, anxiety, depression, and inflammation. Additionally, this compound has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylprop-2-enyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-16(2)15-21(3)19(23)20(22-11-7-4-8-12-22)13-17-9-5-6-10-18(17)14-20/h5-6,9-10H,1,4,7-8,11-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUVMIQMYUUAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C)C(=O)C1(CC2=CC=CC=C2C1)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5160163.png)


![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5160188.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5160194.png)
![isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5160202.png)
![tert-butyl{2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5160214.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)

![N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5160226.png)
![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)